molecular formula C8H4ClN3 B1489763 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 935466-70-9

4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B1489763
CAS RN: 935466-70-9
M. Wt: 177.59 g/mol
InChI Key: YJJYGYGAVOSCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound with the empirical formula C8H4ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

“4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a solid substance . Its molecular weight is 177.59 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Biochemical Reagent

“4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Inhibitor of Fibroblast Growth Factor Receptors (FGFRs)

This compound has been reported to have potent activities against FGFR1, 2, and 3 . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, some compounds exhibited potent FGFR inhibitory activity . This makes it a potential candidate for the development of new drugs targeting FGFRs.

Immunomodulator Targeting JAK3

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been described as novel immunomodulators targeting JAK3 . These compounds could potentially be used in treating immune diseases such as organ transplantation .

Inhibitor of Cell Proliferation

In vitro studies have shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in cancer research and treatment.

Chemical Synthesis

The compound is used in the chemical industry for the synthesis of other complex molecules . Its unique structure makes it a valuable building block in the synthesis of various organic compounds.

Research and Development

Due to its unique properties and potential applications in various fields, “4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is often used in research and development . It is used in the development of new drugs, the study of biological processes, and the synthesis of new materials.

Safety and Hazards

“4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJYGYGAVOSCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694605
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS RN

935466-70-9
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935466-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 6
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.